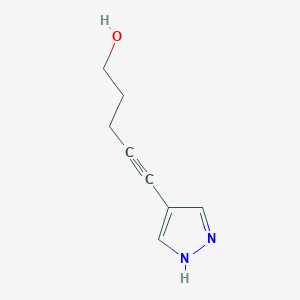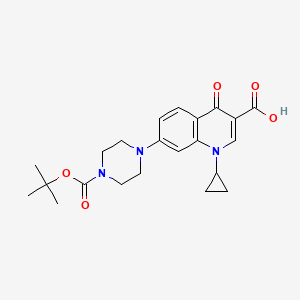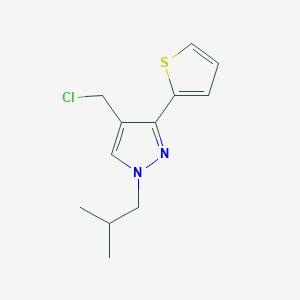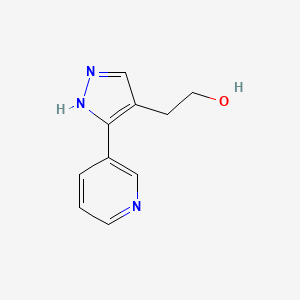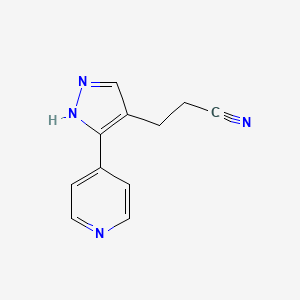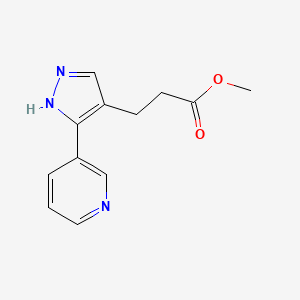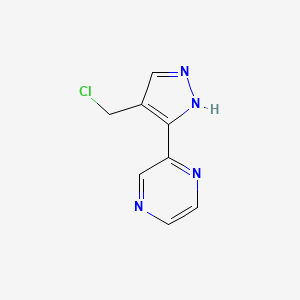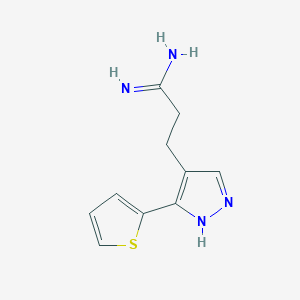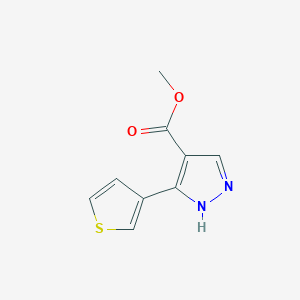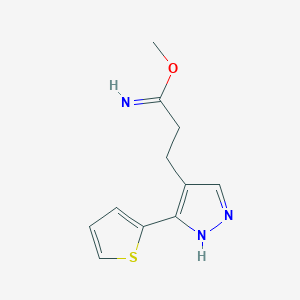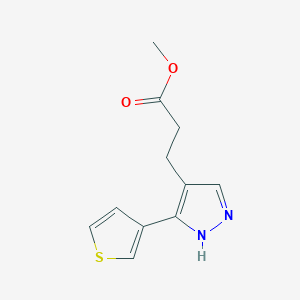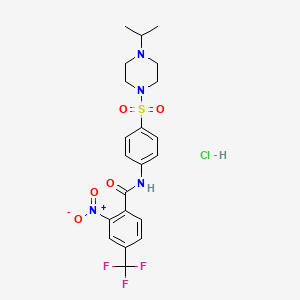
Chlorhydrate de RN 9893
Vue d'ensemble
Description
RN9893 HCl, also known as RN-9893 hydrochloride, is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) with IC50 values of 0.42 and 0.66 μM for the human and rat receptors, respectively . It is selective for TRPV4 over TRPV1, TRPV3, and TRPM8 .
Molecular Structure Analysis
The molecular formula of RN9893 HCl is C21H23F3N4O5S • HCl . The InChI code is InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H .
Physical And Chemical Properties Analysis
RN9893 HCl is a solid substance . Its molecular weight is 537.0 g/mol .
Applications De Recherche Scientifique
Neurosciences
Le chlorhydrate de RN 9893 a été identifié comme un composé important en neurosciences en raison de sa capacité à inhiber sélectivement les canaux TRPV4 . Cela est particulièrement pertinent dans les maladies neurodégénératives où la dysrégulation de TRPV4 est impliquée. Son rôle dans la modulation de la signalisation neuronale et la protection potentielle contre la neurotoxicité est un domaine de recherche prometteur.
Cardiologie
En cardiologie, les propriétés antagonistes de TRPV4 du this compound peuvent offrir un potentiel thérapeutique dans le traitement des maladies cardiovasculaires. Les canaux TRPV4 sont impliqués dans la fonction cardiaque et leur dysrégulation peut entraîner des conditions pathologiques. Le this compound pourrait être utilisé pour étudier les rôles de ces canaux dans la santé et les maladies cardiaques .
Oncologie
L'application du this compound en oncologie repose sur le principe que les canaux TRPV4 jouent un rôle dans la prolifération et la métastase des cellules cancéreuses. En inhibant ces canaux, le this compound pourrait servir d'outil pour étudier la pathophysiologie du cancer et développer de nouvelles thérapies anticancéreuses .
Pharmacologie
La sélectivité du this compound en fait un outil pharmacologique précieux pour disséquer le rôle de TRPV4 dans divers processus physiologiques et pathologiques. Il peut aider à comprendre la pharmacodynamique et la pharmacocinétique des voies et des réponses liées à TRPV4 .
Immunologie
En immunologie, le this compound peut être utilisé pour étudier le rôle de TRPV4 dans la fonction des cellules immunitaires. TRPV4 est connu pour participer à la réponse immunitaire, et son inhibition pourrait faire la lumière sur de nouvelles stratégies anti-inflammatoires et immunomodulatrices .
Dermatologie
Bien qu'aucune référence directe au this compound en dermatologie n'ait été trouvée, les antagonistes de TRPV4, en général, ont des implications pour la santé et les maladies de la peau. Ils pourraient être essentiels pour comprendre et traiter les affections dermatologiques où TRPV4 joue un rôle régulateur .
Gastro-entérologie
Les canaux TRPV4 sont exprimés dans le tractus gastro-intestinal, et leur modulation par le this compound pourrait fournir des informations sur les fonctions et les troubles gastro-intestinaux. Ce composé pourrait être essentiel pour explorer les traitements de maladies comme la maladie inflammatoire de l'intestin .
Endocrinologie
Le système endocrinien exprime également les canaux TRPV4, et le this compound pourrait être utilisé pour étudier leur rôle dans la sécrétion et l'action hormonales. Cette recherche pourrait conduire à une nouvelle compréhension des troubles métaboliques et contribuer au développement de thérapies ciblées .
In Vivo
In vivo studies have demonstrated that RN9893 HCl is an effective inhibitor of RN9893 HCl in rodents. It has been shown to reduce RN9893 HCl activity in the brains of mice and rats. Additionally, RN9893 HCl has been shown to reduce the symptoms of Alzheimer's disease in mice.
In Vitro
In vitro studies have demonstrated that RN9893 HCl is an effective inhibitor of RN9893 HCl in cell cultures. It has been shown to reduce RN9893 HCl activity in cell cultures derived from human and animal sources. Additionally, RN9893 HCl has been shown to reduce the symptoms of Alzheimer's disease in cell cultures.
Mécanisme D'action
Target of Action
RN 9893 hydrochloride is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) receptor . The TRPV4 receptor is a member of the transient receptor potential (TRP) family of ion channels, which are involved in a wide variety of physiological processes. The TRPV4 receptor is known to play a crucial role in maintaining cellular homeostasis and responding to environmental stimuli .
Mode of Action
RN 9893 hydrochloride interacts with the TRPV4 receptor, inhibiting its activity . The IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor’s activity, are 0.42 μM for humans and 0.66 μM for rats . This indicates that RN 9893 hydrochloride has a strong affinity for the TRPV4 receptor and can effectively inhibit its function.
Biochemical Pathways
These could include pathways involved in osmotic regulation, mechanosensation, and pain perception, among others .
Pharmacokinetics
It is noted that rn 9893 hydrochloride is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of RN 9893 hydrochloride’s action primarily involve the inhibition of TRPV4 receptor activity. By blocking this receptor, RN 9893 hydrochloride can potentially modulate various physiological processes regulated by TRPV4, such as osmotic regulation and pain perception .
Activité Biologique
RN9893 HCl has been shown to have a wide range of biological activities. It has been shown to reduce inflammation, improve memory and cognitive function, and protect against oxidative stress. Additionally, RN9893 HCl has been shown to have anti-cancer, anti-viral, and anti-fungal activities.
Biochemical and Physiological Effects
RN9893 HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, reduce inflammation, and protect against oxidative stress. Additionally, RN9893 HCl has been shown to reduce the symptoms of Alzheimer's disease in cell cultures.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using RN9893 HCl in laboratory experiments is that it is a highly specific and potent inhibitor of RN9893 HCl. Additionally, it is relatively non-toxic and has a wide range of biological activities. The major limitation of using RN9893 HCl in laboratory experiments is that it is not currently approved for clinical use.
Orientations Futures
The potential future directions for research on RN9893 HCl include further studies on its pharmacodynamics, toxicity, and potential therapeutic applications. Additionally, studies on its mechanism of action and its potential use in drug delivery systems could be explored. Furthermore, further research on its potential use in laboratory experiments could be conducted. Finally, studies on its potential use in combination with other drugs and its potential in the treatment of neurological disorders could be explored.
Safety and Hazards
Propriétés
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOUAGDTULBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336746 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2109450-40-8 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



